Rel-tert-butyl ((1R,2S)-2-([1,1'-biphenyl]-4-yl)cyclopropyl)carbamate
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Overview
Description
Tert-butyl(trans)-2-(1,1’-biphenyl-4-yl)cyclopropylcarbamate is a complex organic compound that features a tert-butyl group, a biphenyl moiety, and a cyclopropylcarbamate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(trans)-2-(1,1’-biphenyl-4-yl)cyclopropylcarbamate typically involves multiple steps, including the formation of the biphenyl and cyclopropylcarbamate moieties. One common method involves the Suzuki cross-coupling reaction, where tert-butyl bis(4-bromophenyl)carbamate reacts with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl(trans)-2-(1,1’-biphenyl-4-yl)cyclopropylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the biphenyl moiety, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Tert-butyl(trans)-2-(1,1’-biphenyl-4-yl)cyclopropylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and organic photovoltaic devices.
Mechanism of Action
The mechanism of action of tert-butyl(trans)-2-(1,1’-biphenyl-4-yl)cyclopropylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate
- tert-Butyl substituted hetero-donor TADF compounds
Uniqueness
Tert-butyl(trans)-2-(1,1’-biphenyl-4-yl)cyclopropylcarbamate is unique due to its specific structural features, such as the combination of a biphenyl moiety with a cyclopropylcarbamate group. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C20H23NO2 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
tert-butyl N-[(1R,2S)-2-(4-phenylphenyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C20H23NO2/c1-20(2,3)23-19(22)21-18-13-17(18)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-12,17-18H,13H2,1-3H3,(H,21,22)/t17-,18+/m0/s1 |
InChI Key |
NFMTWEFPGKEYBY-ZWKOTPCHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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